molecular formula C24H32O4S B13860449 Spironolactone-d7 (Major)

Spironolactone-d7 (Major)

Cat. No.: B13860449
M. Wt: 423.6 g/mol
InChI Key: LXMSZDCAJNLERA-XVBPZWKCSA-N
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Preparation Methods

The synthesis of Spironolactone-d7 (Major) involves the incorporation of deuterium atoms into the spironolactone molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process . The industrial production methods for Spironolactone-d7 (Major) are similar to those of spironolactone, with additional steps to ensure the incorporation of deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Chemical Reactions Analysis

Spironolactone-d7 (Major) undergoes various chemical reactions similar to those of spironolactone. These reactions include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are canrenone and 7α-thiomethylspironolactone .

Properties

Molecular Formula

C24H32O4S

Molecular Weight

423.6 g/mol

IUPAC Name

S-[(6S,7R,8R,9S,10R,13S,14S,17R)-2,2,4,4',4',6,7-heptadeuterio-10,13-dimethyl-3,5'-dioxospiro[6,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate

InChI

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i4D2,7D2,12D,13D,19D/t13-,17-,18-,19+,21+,22-,23-,24+

InChI Key

LXMSZDCAJNLERA-XVBPZWKCSA-N

Isomeric SMILES

[H][C@@]1(C2=C(C(=O)C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@]1([2H])SC(=O)C)CC[C@@]45CC(C(=O)O5)([2H])[2H])C)C)([2H])[2H])[2H])[2H]

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C

Origin of Product

United States

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